(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is an organic compound that features a bromine and fluorine-substituted phenyl group attached to a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions.
Allylation: The brominated and fluorinated phenyl compound is then subjected to allylation to introduce the prop-2-enyl group.
Amination: Finally, the allylated compound undergoes amination to form the prop-2-enylamine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine
The compound could have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may impart specific biological activities that are of therapeutic interest.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-Bromo-2-chlorophenyl)prop-2-enylamine
- (1R)-1-(5-Bromo-2-methylphenyl)prop-2-enylamine
- (1R)-1-(5-Bromo-2-iodophenyl)prop-2-enylamine
Uniqueness
The uniqueness of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H9BrFN |
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Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
GUAWUQXVJANDEW-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C=CC(=C1)Br)F)N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
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